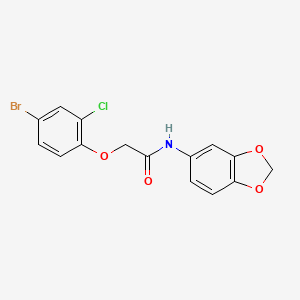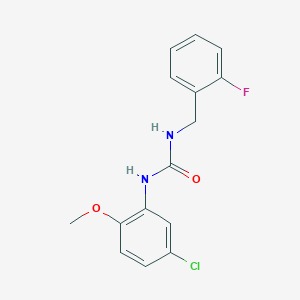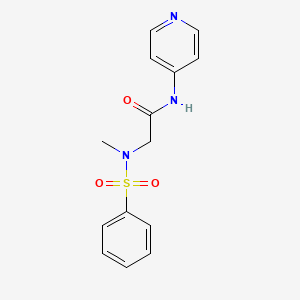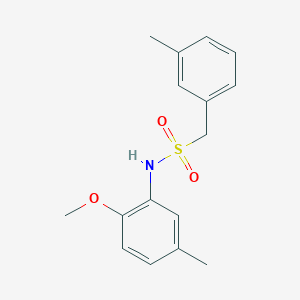
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine
Übersicht
Beschreibung
The compound 6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)-2-quinazolinamine is a quinazolinone derivative, a class of compounds known for a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. These compounds are characterized by a quinazoline backbone substituted with various functional groups which significantly influence their pharmacological activities and physicochemical properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of bromo-substituted benzoxazinones with various amines. For instance, a series of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones were synthesized via condensation, demonstrating the versatility of this core structure in generating diverse compounds (Dinakaran et al., 2003).
Molecular Structure Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have been used to analyze the molecular structure and spectroscopic properties of quinazolinone derivatives. These computational methods provide insights into the optimized molecular structure, electronic transitions, and the effects of substitution on molecular properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, including interactions with nucleophilic reagents leading to the substitution of functional groups and the formation of new derivatives. For example, reaction with water, alcohols, ammonia, and amines can yield substituted quinazolinone derivatives, demonstrating the compound's reactive nature and potential for chemical modification (Kuryazov et al., 2010).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Crystallographic analysis and DFT calculations can help elucidate these properties, offering a deeper understanding of how structural variations affect physical characteristics (Liu et al., 2022).
Chemical Properties Analysis
Quinazolinone derivatives exhibit a range of chemical properties, including the ability to act as bases or nucleophiles in chemical reactions. The electronic structure, analyzed through methods like NBO (Natural Bond Orbital) analysis, provides insight into the compound's reactivity, stability, and interactions with biological targets (Soliman et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrCl2N3/c21-12-5-10-18-16(11-12)19(15-3-1-2-4-17(15)23)26-20(25-18)24-14-8-6-13(22)7-9-14/h1-11H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXJPEPBBKQYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(2-chlorophenyl)-N-(4-chlorophenyl)quinazolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B4757253.png)

![2-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-6-nitrobenzoic acid](/img/structure/B4757259.png)

![4-[(3-{[(2,5-dichlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4757275.png)



![1-[(2,4-difluorophenoxy)methyl]-N-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4757314.png)
![N-(5-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B4757318.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4757329.png)

![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4757343.png)